molecular formula C7H9FN2O2S B1528228 4-Amino-2-fluoro-5-methylbenzenesulfonamide CAS No. 1820684-51-2

4-Amino-2-fluoro-5-methylbenzenesulfonamide

Cat. No. B1528228
CAS RN: 1820684-51-2
M. Wt: 204.22 g/mol
InChI Key: PZQFMVVJFZQRID-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S . It is used in various scientific studies due to its unique properties, which enable applications in medicinal research, drug synthesis, and biological investigations.


Synthesis Analysis

4-Fluoro-2-methylbenzenesulfonamide may be used to synthesize the following compounds: 4-fluoro-2-methyl-N-phenylbenzenesulfonamide, 4-fluoro-2-methyl-N-(m-tolyl)benzenesulfonamide, and N-(3-chlorophenyl)-4-fluoro-2-methylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-fluoro-5-methylbenzenesulfonamide consists of a benzene ring with a fluorine atom, a methyl group, and a sulfonamide group attached to it .


Physical And Chemical Properties Analysis

4-Amino-2-fluoro-5-methylbenzenesulfonamide is a solid with a molecular weight of 204.22 . The melting point is 180-184 °C .

Scientific Research Applications

Medicinal Chemistry Research

4-Amino-2-fluoro-5-methylbenzenesulfonamide: is a valuable building block in medicinal chemistry. Its unique structure allows for the synthesis of various pharmacologically active molecules. For instance, its sulfonamide group is a common moiety in many therapeutic agents due to its ability to mimic the natural substrates of enzymes, thus acting as competitive inhibitors . This compound can be used to develop novel treatments by creating derivatives that target specific enzymes related to diseases.

Drug Synthesis

In drug synthesis, 4-Amino-2-fluoro-5-methylbenzenesulfonamide serves as a precursor for the creation of diverse drug candidates. The presence of an amino group adjacent to a fluorine atom provides opportunities for selective reactions, leading to compounds with potential antiviral, antibacterial, or anticancer properties . Its role in the synthesis of small molecule drugs is crucial, especially in the early stages of drug discovery.

Biological Investigations

This compound’s applications extend to biological investigations, where it can be used to study protein-ligand interactions within cells. The fluorine atom in its structure can be utilized for ^19F NMR-based studies, offering insights into the dynamics of biological systems. This technique is particularly useful for investigating the behavior of fluorinated drugs within living organisms.

Fluorescent Probes Development

Fluorinated compounds like 4-Amino-2-fluoro-5-methylbenzenesulfonamide are often used in the development of fluorescent probes. These probes are essential tools in bioimaging and diagnostics, allowing researchers to visualize and track biological processes in real-time . The compound’s ability to be modified into a fluorescent dye makes it a valuable asset in this field.

Agrochemical Research

The sulfonamide group of 4-Amino-2-fluoro-5-methylbenzenesulfonamide is also significant in agrochemical research. It can be incorporated into the design of new herbicides and pesticides. The structural flexibility of this compound enables the development of products that are more selective and environmentally friendly .

Material Science

In material science, 4-Amino-2-fluoro-5-methylbenzenesulfonamide can be used to modify the properties of polymers and resins. Its incorporation into polymer chains can enhance the thermal stability and chemical resistance of materials, making them suitable for advanced engineering applications .

Safety and Hazards

The safety data sheet for 4-Amino-2-fluoro-5-methylbenzenesulfonamide suggests that it may cause harm if inhaled or ingested . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQFMVVJFZQRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluoro-5-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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